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Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

Cat. No.: B167734

An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone for Researchers, Scientists,
and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluorobenzophenone,
a key intermediate in organic synthesis. This document details its chemical properties, and
outlines experimental protocols for its synthesis and characterization, tailored for professionals
in research and drug development.

Core Properties of 2-Chloro-4'-fluorobenzophenone

2-Chloro-4'-fluorobenzophenone, with the CAS number 1806-23-1, is a halogenated
aromatic ketone. Its molecular structure, featuring a chlorophenyl group and a fluorophenyl
group linked by a carbonyl bridge, makes it a versatile building block in the synthesis of more
complex molecules.

Quantitative Data Summary

The fundamental molecular and physical properties of 2-Chloro-4'-fluorobenzophenone are
summarized in the table below for easy reference.
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Property Value

Molecular Formula C13HsCIFO

Molecular Weight 234.65 g/mol
Appearance White crystalline solid
Melting Point 62°C (lit.)

Boiling Point 211°C (lit.)

Density 1.277 g/cm3

Vapor Pressure 0.000106 mmHg at 25°C

Synthesis of 2-Chloro-4'-fluorobenzophenone

The primary method for the synthesis of 2-Chloro-4'-fluorobenzophenone is the Friedel-
Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of
fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically
anhydrous aluminum chloride (AICI3)[1].

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 2-Chloro-4'-
fluorobenzophenone.

Materials:

Fluorobenzene

2-Chlorobenzoyl chloride

Anhydrous aluminum chloride (AICI3)

Dry dichloromethane (CHzClI2) (or another inert solvent)

Hydrochloric acid (HCI), dilute solution

Sodium bicarbonate (NaHCOs), saturated solution
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

Equipment:

Three-necked round-bottom flask

Reflux condenser with a drying tube

Dropping funnel

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux
condenser, and a dropping funnel, add anhydrous aluminum chloride and dry
dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reactants: Cool the suspension in an ice bath. Slowly add 2-chlorobenzoyl
chloride to the stirred suspension. Following this, add fluorobenzene dropwise from the
dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the
dropwise addition of dilute hydrochloric acid.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash
it sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
crude product.

 Purification: The crude 2-Chloro-4'-fluorobenzophenone can be purified by recrystallization
from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of the synthesized 2-Chloro-4'-fluorobenzophenone is crucial to
ensure its identity and purity. The following are standard analytical techniques employed for this
purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound.

e 1H NMR: Provides information about the number and environment of hydrogen atoms.
e 13C NMR: Provides information about the carbon skeleton of the molecule.
Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the purified 2-Chloro-4'-fluorobenzophenone in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer.
Standard acquisition parameters are typically used. For complex spectra, 2D NMR
techniques like COSY and HSQC can be employed for more detailed structural
assignment[2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Experimental Protocol: GC-MS Analysis
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o Sample Preparation: Prepare a dilute solution of 2-Chloro-4'-fluorobenzophenone in a
volatile solvent like dichloromethane or methanol.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e GC Conditions: Inject the sample onto a suitable capillary column (e.g., a nonpolar column).
A typical temperature program would involve an initial hold followed by a ramp to a final
temperature to ensure separation from any impurities.

o MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode
at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragment

ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

o Sample Preparation: Grind a small amount (1-2 mg) of the crystalline 2-Chloro-4'-
fluorobenzophenone with about 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle until a fine, homogeneous powder is obtained[4].

o Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press
to form a thin, transparent pellet[4].

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm™1,

Logical Relationships in Compound
Characterization

The following diagram illustrates the relationship between the compound and the analytical
techniques used for its characterization.
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Caption: Logical workflow for the characterization of 2-Chloro-4'-fluorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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